4-ethoxy-2,3-dimethylpyridine N-oxide
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of 4-ethoxy-2,3-dimethylpyridine N-oxide, pyridine N-oxides can be synthesized through various methods . For instance, one method involves the reaction of 2,3-dimethylpyridine-N-oxide with thickened sulfuric acid to form a mixed solution, and then adding a sulfuric acid solution of potassium nitrate to the mixed solution .Scientific Research Applications
Synthesis and Chemical Reactions
4-Ethoxy-2,3-dimethylpyridine N-oxide has been utilized in various chemical synthesis processes. For instance, it has been used in the synthesis of complex molecules, such as 2-{[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methylthio}-1H-benzimidazole, demonstrating its versatility in organic synthesis (Pan Xiang-jun, 2006). Additionally, research has been conducted on the improvement of synthesis methods for related compounds, such as 2-Chloromethyl-4-methoxy-3,5-dimethylpyridine, indicating ongoing interest in the efficient production of these chemicals (Xia Liang, 2007).
Structural and Spectroscopic Studies
Structural and spectroscopic studies have been performed on compounds closely related to this compound. For example, X-ray, FTIR, and ab initio HF studies of O-H-O hydrogen bond in 4-dimethylamino-2,6-dimethylpyridine N-oxide 4-toluenesulphonate provide insights into the molecular structure and bonding characteristics of similar compounds (Z. Dega-Szafran et al., 1999).
Electrochemical Studies
Electrochemical studies have also been conducted on related N-oxide compounds, such as the electrochemical oxidation of N-substituted 1,4- and 1,2-dihydropyridine derivatives, which can provide valuable information for the development of new electrochemical sensors and devices (J. Stradiņš et al., 1987).
Catalytic Activity
The catalytic activity of compounds structurally similar to this compound has been explored, such as in the case of asymmetric alternating copolymerization of cyclohexene oxide and CO2 with dimeric zinc complexes. This indicates the potential of such compounds in catalysis and polymerization reactions (K. Nakano et al., 2003).
Properties
IUPAC Name |
4-ethoxy-2,3-dimethyl-1-oxidopyridin-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-4-12-9-5-6-10(11)8(3)7(9)2/h5-6H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNWFOFDMHWRFO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=[N+](C=C1)[O-])C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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